Nefopam hydrochloride
Overview
Description
Nefopam Hydrochloride is an analgesic drug extensively used in several European countries for its non-opioid and non-steroidal properties, which contribute to its effectiveness in pain management with fewer side effects compared to opioids and other analgesics. Its analgesic mechanism is distinct, not relating to opiate receptors but possibly involving an enhancement of monoaminergic function through uptake inhibition (Tresnak-Rustad & Wood, 1981).
Synthesis Analysis
The synthesis of Nefopam Hydrochloride has been optimized to improve yield and reduce costs. A notable process involves a one-pot, five-step synthesis in a single solvent (toluene), achieving over 99.9% purity and an excellent overall yield of at least 79%. This method includes the formation of an acid chloride from benzoylbenzoic acid, followed by amidation, reduction, cyclization, and formation of the hydrochloride salt. Advantages of this synthesis include the use of a single solvent, high conversion rate, cost-effectiveness, and avoidance of genotoxic impurities (Bodireddy et al., 2017).
Molecular Structure Analysis
The molecular structure of Nefopam Hydrochloride has been determined through X-ray diffraction analysis, revealing distinct solid-state structures for its racemic and enantiomerically pure forms. This structural analysis provides insights into the conformational preferences of Nefopam Hydrochloride, highlighting the modified boat-chair conformation of its eight-membered ring and the equatorial positioning of the N-methyl group. The detailed structural elucidation aids in understanding the drug's physicochemical properties and interaction mechanisms (Glaser et al., 1986).
Chemical Reactions and Properties
Nefopam Hydrochloride's chemical properties are influenced by its molecular structure, which facilitates its interactions with biological targets. It is a potent inhibitor of synaptosomal uptake of dopamine, norepinephrine, and serotonin, indicating its action on monoaminergic pathways rather than opiate receptors. Its chemical reactivity under physiological conditions contributes to its analgesic efficacy and distinct pharmacological profile (Tresnak-Rustad & Wood, 1981).
Physical Properties Analysis
The physical properties of Nefopam Hydrochloride, including solubility, crystalline structure, and melting point, are critical for its formulation and bioavailability. Its solid-state conformations, determined by X-ray crystallography, influence its stability and dissolution behavior, which are essential for developing effective dosage forms (Glaser et al., 1989).
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with biological molecules, are foundational to Nefopam Hydrochloride's analgesic action. Its inhibition of neurotransmitter reuptake and interaction with monoaminergic systems without directly affecting opiate receptors underlie its mechanism of action, distinguishing it from other analgesic drugs (Tresnak-Rustad & Wood, 1981).
Safety And Hazards
Common side effects of Nefopam Hydrochloride include nausea, nervousness, dry mouth, light-headedness, and urinary retention . Less common side effects include vomiting, blurred vision, drowsiness, sweating, insomnia, headache, confusion, hallucinations, tachycardia, and aggravation of angina . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
properties
IUPAC Name |
5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18;/h2-10,17H,11-13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNVSINJDJNHQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13669-70-0 (Parent) | |
Record name | Nefopam hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023327573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7045441 | |
Record name | Nefopam hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49642778 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Nefopam hydrochloride | |
CAS RN |
23327-57-3, 69319-31-9 | |
Record name | (±)-Nefopam hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23327-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nefopam hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023327573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-2,5-Benzoxazocine, 3,4,5,6-tetrahydro-5-methyl-1-phenyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069319319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nefopam hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5,6-tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.426 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEFOPAM HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/685J48E13W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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